2-Amino-N,N-dimethylcyclopropane-1-carboxamide

Description

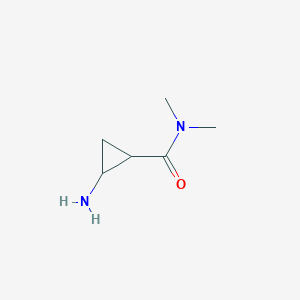

2-Amino-N,N-dimethylcyclopropane-1-carboxamide is a cyclopropane derivative featuring a carboxamide group at position 1 and an amino group at position 2 of the cyclopropane ring, with dimethyl substitution on the amide nitrogen. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol. The cyclopropane ring introduces significant ring strain, influencing its reactivity and physical properties.

The compound’s synthesis likely involves amide coupling or cyclopropanation strategies, analogous to methods described for similar structures. For example, N,N-dimethyl-1-phenylcycloprop-2-ene-1-carboxamide () was synthesized via reaction of a cyclopropane carboxylic acid with dimethylamine, followed by chromatography . The amino group in the target compound may require protective strategies during synthesis to prevent undesired side reactions.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-amino-N,N-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C6H12N2O/c1-8(2)6(9)4-3-5(4)7/h4-5H,3,7H2,1-2H3 |

InChI Key |

RKVKDMACWCKKOC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1CC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclopropane carboxylic acid with dimethylamine and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders. A patent describes derivatives of 2-amino-N,N-dimethylcyclopropane-1-carboxamide that exhibit pharmacological activities relevant to neurological conditions, suggesting that modifications to this compound could lead to new treatments for psychiatric and neurological disorders .

Antiviral Activity

Research indicates that compounds related to this compound may act as inhibitors of viral proteases, such as the NS3/4A protease in Hepatitis C Virus (HCV). The rigid structure of the cyclopropane moiety is believed to enhance binding affinity and specificity towards viral targets, potentially overcoming resistance mechanisms observed with existing antiviral therapies .

Synthetic Applications

Building Block in Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular architectures. Its ability to participate in cycloaddition reactions and other transformations allows chemists to create diverse chemical entities with potential biological activity. For instance, the incorporation of the cyclopropyl group into larger frameworks can lead to compounds with enhanced pharmacological profiles .

Asymmetric Synthesis

The use of this compound in asymmetric synthesis has been explored. The unique steric and electronic properties of the cyclopropane ring can facilitate enantioselective reactions, enabling the production of chiral compounds that are crucial in pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Amino-N,N-dimethylcyclopropane-1-carboxamide with structurally related cyclopropane derivatives and carboxamides:

Notes:

- Cyclopropane vs. cyclopropene : The unsaturated cyclopropene ring in ’s compound increases reactivity due to additional strain and π-bonding, making it prone to ring-opening reactions compared to saturated cyclopropanes .

- Amino vs. bromo substitution: The bromo substituent in ’s compound enhances electrophilicity, enabling nucleophilic substitutions, whereas the amino group in the target compound may participate in hydrogen bonding or act as a directing group in synthesis .

- Carboxamide vs.

- Aromatic vs. cyclopropane carboxamides: Aromatic analogs like 2-Amino-N,3-dimethylbenzamide () benefit from resonance stabilization, whereas cyclopropane derivatives exhibit unique stereoelectronic effects due to ring strain .

Biological Activity

2-Amino-N,N-dimethylcyclopropane-1-carboxamide (commonly referred to as DMC) is a cyclic amine compound characterized by its unique cyclopropane structure. This compound has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly as a precursor in the synthesis of pharmaceuticals. This article explores the biological activity of DMC, including its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 128.17 g/mol

- Structure : Features an amino group and a dimethyl substitution on the nitrogen atom, contributing to its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

DMC exhibits biological activity primarily through its role as an intermediate in the synthesis of pharmaceuticals. Notably, it serves as a precursor for Cilastatin, an inhibitor of dehydropeptidase-I, which enhances the efficacy of certain antibiotics by preventing their degradation. The unique cyclopropane structure introduces strain that influences enzyme interactions and metabolic pathways.

Enzymatic Interactions

Research indicates that DMC can act as both a substrate and an inhibitor for various enzymes involved in amino acid metabolism. The cyclopropane ring affects how these enzymes recognize and process the compound, leading to insights into enzyme specificity and catalytic mechanisms.

Applications in Medicinal Chemistry

DMC's structural features make it a valuable compound in medicinal chemistry. Its applications include:

- Synthesis of Pharmaceuticals : As mentioned, DMC is crucial in producing Cilastatin.

- Modulation of Enzyme Activity : Its potential to influence metabolic pathways makes it a candidate for developing new therapeutic agents.

Comparative Analysis with Related Compounds

The following table summarizes compounds structurally related to DMC, highlighting their unique properties and applications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid | Contains a carboxylic acid instead of amide | Involved in peptide synthesis due to its acidic nature |

| (S)-(+)-2,2-Dimethylcyclopropane carboxamide | Chiral version with specific stereochemistry | Used as an intermediate in drug synthesis |

| N,N-Dimethylglycine | Contains a glycine backbone | Exhibits different biological activities compared to cyclopropanes |

| 3-Aminocyclobutane-1-carboxylic acid | Four-membered ring structure | Different strain effects and reactivity patterns |

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that DMC effectively inhibits dehydropeptidase-I activity, enhancing the stability of beta-lactam antibiotics. The study utilized various kinetic assays to evaluate the inhibition mechanism, revealing that DMC competes with natural substrates for enzyme binding sites.

Toxicological Assessment

In another study focusing on the toxicological profile of DMC, researchers assessed its impact on cellular metabolism using human liver microsomes. Results indicated that DMC did not exhibit significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Amino-N,N-dimethylcyclopropane-1-carboxamide, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of cyclopropane carboxamides often involves cyclopropanation of α,β-unsaturated precursors or ring-closing strategies. For example, similar compounds (e.g., N,N-diethyl-1-phenylcyclopropane-1-carboxamide) are synthesized via [2+1] cyclopropanation using carbene precursors or transition metal catalysts . Stereoselectivity can be controlled by adjusting solvent polarity, temperature, and chiral auxiliaries. Employing high-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments is critical for confirming stereochemistry .

Q. How can researchers optimize X-ray crystallographic refinement for this compound when faced with low-resolution data?

- Methodological Answer : For low-resolution or twinned data, use the SHELXL software package with the TWIN and BASF commands to refine twin domains. Incorporate restraints for bond lengths and angles based on comparable cyclopropane structures . Validation tools like PLATON should be used to assess data quality and correct for systematic errors .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow guidelines from safety data sheets (SDS) for related cyclopropane derivatives:

- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks.

- Store at 0–6°C if stability data indicate thermal sensitivity .

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How should discrepancies in NMR data (e.g., unexpected splitting patterns) be resolved when assigning stereochemistry to derivatives?

- Methodological Answer : Combine 2D NMR techniques (COSY, HSQC, NOESY) with density functional theory (DFT) calculations to model diastereomeric structures. For example, a 23:1 diastereomer ratio was resolved chromatographically in a related cyclopropane carboxamide, with NOESY confirming spatial proximity of substituents . Dynamic NMR experiments can also probe conformational exchange in ambiguous cases.

Q. What strategies address low yields in cyclopropane ring-forming reactions for this compound?

- Methodological Answer : Optimize reaction kinetics by:

- Screening catalysts (e.g., Rh(II) carboxylates for carbene transfer).

- Using additives like molecular sieves to trap water in polar aprotic solvents.

- Employing flow chemistry to enhance heat and mass transfer, as demonstrated in strained ring syntheses .

Q. How can computational modeling predict the bioactive conformation of this compound in enzyme-binding studies?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., viral proteases). Compare results with SAR data from analogs like the antiviral agent (1R,2R)-1-amino-2-(difluoromethyl)-N-sulfonylcyclopropanecarboxamide . Free-energy perturbation (FEP) calculations can quantify binding affinity differences between stereoisomers .

Q. What analytical techniques are most robust for quantifying trace impurities in synthesized batches?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. For structural elucidation, hyphenate LC with high-resolution tandem mass spectrometry (HRMS/MS) and compare fragmentation patterns to reference standards .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data between in vitro and cell-based assays for this compound?

- Methodological Answer : Investigate potential off-target effects or metabolic instability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.